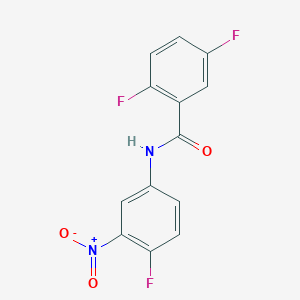
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is an organic compound with a unique structure that includes a dioxolane ring and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst to form the dioxolane ring. The methanol group is then introduced through a subsequent reaction step. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or crystallization are used to isolate the final product.
化学反应分析
Types of Reactions
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce simpler alcohols.
科学研究应用
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes and proteins, affecting their function. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the methanol group.
2,2-Dimethyl-1,3-dioxolane: Similar structure but lacks the methanol group.
1,3-Dioxane: A six-membered ring analog.
Uniqueness
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-2-ol is unique due to the presence of both the dioxolane ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler analogs.
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-7(2,9)6-5-10-8(3,4)11-6/h6,9H,5H2,1-4H3 |
InChI 键 |
LDCYESWCZOFOEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)
![2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine](/img/structure/B8665716.png)

![2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B8665736.png)


![2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one](/img/structure/B8665757.png)




![4-[(Methoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8665799.png)

